BenchChemオンラインストアへようこそ!

FSP-1

Ferroptosis Cancer Chemical Biology

iFSP1 is the definitive chemical probe for the FSP1-CoQ10-NAD(P)H ferroptosis axis. Unlike viFSP1 (NAD(P)H pocket) or icFSP1 (phase separation), iFSP1 uniquely targets the quinone-binding pocket with competitive inhibition (EC50 = 103 nM). Its human-specific selectivity is irreplaceable for GPX4-knockout models. Validated for in vivo tumor growth inhibition (HCC xenograft) and RSL3 sensitization across multiple human cancer lines. Researchers requiring precise FSP1 mechanistic dissection choose iFSP1 for its unmatched target engagement profile. ≥98% purity. For R&D only; not for human use.

Molecular Formula C17H24F6NO5PS
Molecular Weight 499.4 g/mol
Cat. No. B1149872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFSP-1
Molecular FormulaC17H24F6NO5PS
Molecular Weight499.4 g/mol
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iFSP1 (FSP-1) Compound Overview: Baseline Identity and Mechanism as a Ferroptosis Inducer


iFSP1 (also designated FSP-1) is a potent, selective, and glutathione-independent inhibitor of ferroptosis suppressor protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2) [1]. As a member of the pyridobenzimidazole class, iFSP1 is an inducer of ferroptosis, a form of iron-dependent programmed cell death. Its mechanism involves binding to the quinone-binding pocket of FSP1, thereby inhibiting its enzymatic activity and preventing the reduction of ubiquinone to ubiquinol, a key step in the FSP1-CoQ10-NAD(P)H antioxidant pathway [2]. This pathway operates independently of the canonical glutathione (GSH)-GPX4 axis, positioning iFSP1 as a critical tool for targeting GPX4-independent ferroptosis [3].

Why a Generic FSP1 Inhibitor or Alternative Ferroptosis Inducer Cannot Replace iFSP1


Generic substitution among FSP1 inhibitors is not feasible due to their distinct mechanisms of action, binding sites, and species specificities. While other FSP1 inhibitors like FSEN1, viFSP1, and icFSP1 target the same protein, they do so through fundamentally different interactions [1]. iFSP1 is a direct, competitive inhibitor of the FSP1 quinone-binding pocket [2], a mode of action distinct from viFSP1 (targets NAD(P)H pocket) [3] and icFSP1 (induces phase separation without competitive inhibition) [4]. Furthermore, iFSP1's human-specific activity profile means that it cannot be replaced by species-independent inhibitors like viFSP1 for studies focusing on human FSP1. In contrast to broad-spectrum ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) which act as radical-trapping antioxidants downstream of lipid peroxidation, iFSP1 provides a tool to specifically probe the FSP1 branch of ferroptosis regulation, enabling precise dissection of pathway dependencies. The quantitative evidence below demonstrates that iFSP1's unique combination of potency, selectivity, and target engagement profile makes it an irreplaceable reagent for specific experimental contexts.

Quantitative Differentiation of iFSP1: Evidence-Based Procurement Guide


iFSP1 Demonstrates Superior Cellular Potency (EC50) Against Human FSP1 Compared to Non-Competitive Inhibitors

iFSP1 exhibits an EC50 of 103 nM against human FSP1 in cellular assays, making it a more potent FSP1 inhibitor than the non-competitive inhibitor FSEN1 (IC50 = 313 nM) [1]. While iFSP1's potency is comparable to the species-independent inhibitor viFSP1 (IC50 = 34 nM for human FSP1), viFSP1 targets a different binding pocket (NAD(P)H) and exhibits a distinct species-selectivity profile [2]. iFSP1 is selective for FSP1 over other NAD(P)H:quinone oxidoreductases, such as NQO1 (IC50 > 100 μM), demonstrating a high degree of target specificity [3].

Ferroptosis Cancer Chemical Biology

iFSP1's Mechanism of Action: Direct, Competitive Inhibition of the Quinone-Binding Pocket, Distinct from Phase-Separating or NAD(P)H-Binding Inhibitors

iFSP1 directly and competitively inhibits FSP1 by binding to its quinone-binding pocket, a mechanism confirmed by structural studies [1]. This is a fundamentally different mode of action compared to other FSP1 inhibitors. For example, icFSP1 does not competitively inhibit FSP1's enzymatic activity (IC50 > 30 µM in cell-free assays) but instead triggers its subcellular relocalization and phase separation [2]. Furthermore, viFSP1 targets the highly conserved NAD(P)H-binding pocket of FSP1, a distinct site [3]. iFSP1's binding to the quinone pocket is dependent on specific residues like F360, as demonstrated by mutational analysis [1].

Mechanism of Action Drug Discovery Target Engagement

iFSP1 Confers In Vivo Tumor Growth Inhibition in a Human FSP1-Dependent Manner

iFSP1 demonstrates in vivo efficacy by significantly reducing tumor size in a hepatocellular carcinoma (HCC) model [1]. Intraperitoneal administration of iFSP1 significantly reduced HCC tumor size compared with vehicle (n = 15 mice per group) in a KEAP1-knockout/c-Myc-overexpressing mouse model [1]. This effect is on-target, as iFSP1's tumor-suppressive activity is lost in cells expressing an FSP1 mutant (F360L) that cannot bind iFSP1 [2]. While other FSP1 inhibitors like icFSP1 also show in vivo activity, their mechanism relies on phase separation rather than direct enzyme inhibition, offering a different therapeutic rationale [3]. In contrast, broad-spectrum ferroptosis inhibitors like Ferrostatin-1 are not used for in vivo induction of ferroptosis but rather for its inhibition.

In Vivo Efficacy Oncology Xenograft Model

iFSP1 Exhibits Selective Cytotoxicity in Cells Dependent on FSP1 for Ferroptosis Suppression, Sparing GPX4-Competent Cells

iFSP1 selectively induces ferroptosis in GPX4-knockout (KO) cells that rely on FSP1 for survival, while showing minimal toxicity to wild-type cells [1]. This is a hallmark of a specific FSP1 inhibitor. In contrast, broad-spectrum ferroptosis inducers like RSL3 and ML162 target GPX4 directly, affecting a wider range of cells [2]. iFSP1 decreases cell viability in wild-type Pfa1 and HT1080 cells only when they overexpress FSP1, an effect that can be blocked by ferroptosis inhibitors like Ferrostatin-1 . This selective cytotoxicity is a key differentiator from other FSP1 inhibitors like viFSP1, which has a broader species-independent activity profile [3].

Selectivity GPX4 Knockout Cell Viability

Optimal Research and Industrial Application Scenarios for iFSP1


Dissecting GPX4-Independent Ferroptosis Pathways in Human Cancer Cell Lines

iFSP1 is the reagent of choice for studies aiming to isolate and characterize the FSP1-CoQ10-NAD(P)H ferroptosis-suppressing axis, independent of the canonical GPX4 pathway. Its selective cytotoxicity in GPX4-KO cells (EC50 = 103 nM) makes it ideal for generating FSP1-dependent cell models [1]. This application is supported by evidence that iFSP1 directly inhibits the quinone-binding pocket of FSP1, a mechanism distinct from other FSP1 inhibitors [2].

In Vivo Target Validation in Human FSP1-Dependent Xenograft Models

Researchers can use iFSP1 to validate FSP1 as a therapeutic target in vivo. The compound has demonstrated significant tumor growth inhibition in a human FSP1-dependent HCC model [3]. This application leverages iFSP1's established in vivo efficacy and its specificity for human FSP1, which cannot be replicated by species-independent inhibitors like viFSP1 [4].

Pharmacological Tool to Differentiate FSP1 Binding Pockets

Given the distinct binding pockets of iFSP1 (quinone) and viFSP1 (NAD(P)H), iFSP1 serves as a precise pharmacological tool for structure-function studies of FSP1 [2]. It can be used to probe the functional relevance of the quinone-binding site versus the NAD(P)H-binding site in various biological contexts, providing a level of granularity not possible with non-selective or allosteric inhibitors [4].

Sensitization of Therapy-Refractory Cancers to Ferroptosis Induction

iFSP1 has been shown to sensitize a variety of human cancer cell lines to ferroptosis inducers like RSL3 . This makes it a valuable tool in combination studies aimed at overcoming resistance to therapies that rely on the GPX4 pathway. The evidence supports its use in preclinical studies exploring combination strategies for cancers with high FSP1 expression, such as KRAS-mutant lung cancers [5].

Quote Request

Request a Quote for FSP-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.